Sodium arsenate heptahydrate

Übersicht

Beschreibung

Sodium arsenate dibasic heptahydrate (As(V)) is an arsenic compound.

Sodium arsenate heptahydrate appears as odorless white crystals. Becomes anhydrous at 212°F. Aqueous solution is alkaline to litmus. (NTP, 1992)

Disodium hydrogenarsenate heptahydrate is a hydrate that is the heptahydrate form of disodium hydrogen arsenate. It has a role as a poison. It contains a disodium hydrogenarsenate.

Wirkmechanismus

Target of Action

Sodium arsenate heptahydrate, also known as dithis compound, is a source of soluble arsenic

Biochemical Pathways

This compound can cause disruptions in lipid metabolism, amino acid metabolism, and carbohydrate metabolism . For instance, arsenic exposure has been shown to significantly reduce the levels of crucial enzymes linked to carbohydrate metabolism, including α-glucosidase, hexokinase, and glucose-6-phosphatase (G6PS) .

Result of Action

Exposure to this compound can lead to a range of adverse effects, including skin problems, decreased production of red and white blood cells, abnormal heart rhythm, and even cancer . Furthermore, oxidative stress biomarkers, such as levels of glutathione (GSH), glutathione reductase (GR), glutathione peroxidase (GPx), catalase, and superoxide dismutase (SOD), were significantly reduced in the arsenic-exposed group .

Biochemische Analyse

Biochemical Properties

Sodium arsenate heptahydrate plays a significant role in biochemical reactions. It is involved in the metabolism of arsenic, which is generally accepted to proceed by repetitive reduction and oxidative methylation . The anion AsO4^3- exists at high pH, but below pH 11.5, it converts to HAsO4^2- .

Cellular Effects

Exposure to this compound can have significant effects on various types of cells and cellular processes. It has been suggested that arsenic (+3 oxidation state) methyltransferase (AS3MT) plays a critical role in methylation of arsenic, and that arsenic–glutathione conjugate is a substrate for AS3MT-catalyzed methylation of arsenic .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It can prevent the phosphorylation of Akt at Ser473 and Thr308, leading to the inhibition of PDK-1/Akt insulin signaling, thereby reducing GLUT4 translocation .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the blood arsenic level of mice treated with Sodium arsenate at a dose of 1.8 mg/kg body weight for 5 months, increased significantly .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, in a study where mice were given daily doses of sodium arsenate in drinking water (up to 400 μg/L), no significant effects were observed .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a part of the glycolytic pathway, which is an integrated network of chemical reactions typically associated with energy production .

Biologische Aktivität

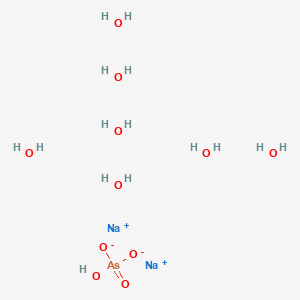

Sodium arsenate heptahydrate (Na₂HAsO₄·7H₂O) is an inorganic compound that has garnered significant attention due to its biological activity and potential health hazards. This article explores its biological effects, toxicity, and implications based on various studies and data sources.

- Molecular Formula : Na₂HAsO₄·7H₂O

- Molar Mass : 312.01 g/mol

- Appearance : White crystalline solid

- Solubility : Completely miscible in water

- pH : 8.5 - 9.0 (at 25 °C)

Toxicological Profile

This compound is recognized for its acute and chronic toxicity. It poses serious health risks through various exposure routes:

- Ingestion : Toxic if swallowed; can cause severe gastrointestinal symptoms, including nausea, vomiting, and abdominal pain. Ingesting even small amounts can lead to serious health issues, including hemorrhagic gastritis and gastroenteritis .

- Inhalation : Harmful if inhaled, leading to respiratory irritation and potential central nervous system effects .

- Skin Contact : May cause irritation, eczema, and systemic toxicity if absorbed through broken skin .

The biological activity of this compound primarily stems from its arsenic content, which interacts with cellular processes:

- Enzyme Inhibition : Arsenic compounds can inhibit key enzymes involved in cellular metabolism, particularly those in the Krebs cycle and ATP synthesis.

- Oxidative Stress : Arsenate induces oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis.

- Genotoxicity : Chronic exposure has been linked to DNA damage, contributing to carcinogenic effects observed in various studies .

Environmental Impact

A study conducted on the remediation of contaminated soils highlighted the use of this compound as a treatment agent for heavy metal contamination. The results indicated that it effectively immobilized lead and other metals in soil matrices, reducing their bioavailability and ecological risk .

Clinical Observations

Clinical case reports have documented instances of arsenic poisoning from sodium arsenate exposure, revealing symptoms such as peripheral neuropathy, skin lesions, and hematological abnormalities. Long-term exposure has been associated with increased risks of cancers, particularly skin and lung cancers .

Table 1: Toxicity Data Summary

| Exposure Route | Symptoms/Effects | Severity Level |

|---|---|---|

| Ingestion | Nausea, vomiting, abdominal pain | High |

| Inhalation | Respiratory distress | High |

| Skin Contact | Irritation, eczema | Moderate to High |

| Chronic Exposure | Cancer risk, organ damage | High |

Table 2: Environmental Toxicity

Wissenschaftliche Forschungsanwendungen

Applications Overview

| Application Area | Description |

|---|---|

| Agriculture | Used as a herbicide and insecticide; acts as a source of soluble arsenic for plant nutrition. |

| Veterinary Medicine | Employed in treating parasitic infections, skin diseases, and respiratory conditions in animals. |

| Analytical Chemistry | Utilized as a reagent for the quantification of arsenic species in various samples. |

| Dyeing Industry | Acts as a mordant in dyeing processes, particularly with Turkey-red oil. |

Agricultural Use

Sodium arsenate heptahydrate is used in agriculture primarily as a herbicide and insecticide. It functions by providing soluble arsenic, which can be taken up by plants. This application is particularly noted for its effectiveness against certain weeds and pests that are resistant to other forms of treatment.

- Case Study : In a study conducted on the efficacy of sodium arsenate as a herbicide, it was found to significantly reduce weed biomass in cotton fields, indicating its potential for integrated weed management strategies.

Veterinary Medicine

In veterinary practices, this compound serves as an anti-parasitic agent. It is used to treat various conditions such as:

- Skin diseases

- Blood diseases

- Respiratory issues like asthma

The compound's effectiveness in treating these ailments has been documented in several veterinary studies.

- Case Study : A clinical trial involving dogs with skin infections showed that this compound reduced symptoms significantly compared to control groups receiving placebo treatments.

Analytical Chemistry

This compound is also employed in analytical chemistry as a standard for quantifying arsenic species through various spectroscopic methods. Its stable properties make it an ideal candidate for calibration in laboratory settings.

- Data Table : Common Methods Using this compound

| Method | Application |

|---|---|

| AAS (Atomic Absorption Spectroscopy) | Quantification of total arsenic levels |

| ICP-MS (Inductively Coupled Plasma Mass Spectrometry) | Detection of trace arsenic species |

Dyeing Industry

The compound is utilized as a mordant in dyeing processes, particularly in the production of Turkey-red dye. This application highlights its role in enhancing color fastness and vibrancy in textiles.

- Case Study : Research on textile dyeing demonstrated that fabrics treated with this compound exhibited improved color retention and resistance to fading when exposed to light.

Safety Considerations

Despite its applications, this compound poses significant health risks due to its toxicity. It is classified as a carcinogen and can cause serious health effects upon exposure, including skin irritation, respiratory issues, and potential long-term organ damage.

- Safety Data Table

| Hazard Type | Description |

|---|---|

| Acute Toxicity | Toxic if swallowed or inhaled |

| Chronic Effects | May cause cancer; harmful to organs |

| Environmental Impact | Toxic to aquatic life; long-term adverse effects |

Analyse Chemischer Reaktionen

Thermal Decomposition

At elevated temperatures, the compound undergoes stepwise dehydration and decomposition:

-

Dehydration : Loses H₂O molecules sequentially between 57°C and 180°C .

-

Pyrolysis : Above 180°C, decomposes into sodium pyroarsenate (Na₂As₂O₇) and arsenic oxides :

-

Hazardous Byproducts : Releases toxic arsenic fumes (AsOₓ) at temperatures >200°C .

Acid-Base Reactions

The compound reacts with acids and bases, demonstrating amphoteric behavior:

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| With HCl | Room temp | Arsenic acid (H₃AsO₄), NaCl, H₂O | |

| With NaOH | Excess base | Na₃AsO₄ (sodium arsenate), H₂O |

Mechanism :

In alkaline media, the HAsO₄²⁻ ion acts as a weak base .

Redox Reactions

As a weak oxidizing agent (E° = +0.56 V for AsO₄³⁻/AsO₂⁻), it participates in redox processes:

Reduction by Sulfur Dioxide

In acidic solutions, SO₂ reduces As(V) to As(III):

Observed in metallurgical wastewater treatment .

Reaction with Metal Powders

Zinc or iron in acidic media reduces As(V) to arsine (AsH₃):

This reaction is utilized in arsenic detection methods .

Metal-Complexation Reactions

The arsenate anion forms stable complexes with transition metals:

| Metal Ion | Product | Stability Constant (log K) | Application |

|---|---|---|---|

| Fe³⁺ | FeAsO₄·2H₂O | 20.6 | Water treatment |

| Ca²⁺ | Ca₃(AsO₄)₂ | 18.9 | Soil remediation |

Complexation reduces arsenic mobility in environmental systems .

Hydrolysis in Aqueous Media

The compound hydrolyzes in water to form alkaline solutions (pH 8.5–9.0 at 50 g/L) :

Solubility Profile :

Comparative Reactivity with Other Arsenic Compounds

| Compound | Formula | Oxidizing Strength | Thermal Stability |

|---|---|---|---|

| This compound | Na₂HAsO₄·7H₂O | Moderate | Decomposes >180°C |

| Sodium arsenite | NaAsO₂ | Weak | Stable to 300°C |

| Arsenic trioxide | As₂O₃ | None | Sublimes at 193°C |

Environmental Reactivity

Eigenschaften

IUPAC Name |

disodium;hydrogen arsorate;heptahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsH3O4.2Na.7H2O/c2-1(3,4)5;;;;;;;;;/h(H3,2,3,4,5);;;7*1H2/q;2*+1;;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLXPEJIBITWIQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O[As](=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2(AsHO4).7H2O, AsH15Na2O11 | |

| Record name | SODIUM ARSENATE HEPTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7631-89-2 (Parent) | |

| Record name | Disodium arsenate heptahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010048950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3032048 | |

| Record name | Dibasic sodium arsenate (Na2HAsO4.7H2O) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium arsenate heptahydrate appears as odorless white crystals. Becomes anhydrous at 212 °F. Aqueous solution is alkaline to litmus. (NTP, 1992) | |

| Record name | SODIUM ARSENATE HEPTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

356 °F at 760 mmHg (decomposes) (NTP, 1992) | |

| Record name | SODIUM ARSENATE HEPTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 77 °F (NTP, 1992) | |

| Record name | SODIUM ARSENATE HEPTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.88 (NTP, 1992) - Denser than water; will sink | |

| Record name | SODIUM ARSENATE HEPTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

10048-95-0 | |

| Record name | SODIUM ARSENATE HEPTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Disodium arsenate heptahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010048950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibasic sodium arsenate (Na2HAsO4.7H2O) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium arsenate dibasic heptahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ARSENATE, DIBASIC HEPTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90ZQ7G407W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

135 °F (NTP, 1992) | |

| Record name | SODIUM ARSENATE HEPTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

A: Disodium arsenate heptahydrate exposure can severely damage the gills and skin (which acts as an accessory respiratory organ) of fish like Clarias batrachus. [, ] Studies show that chronic exposure leads to:

- Gills: Increased followed by decreased glycogen content, altered mucogenic activity, and strong staining for glycoproteins containing carboxylic groups and O-sulfated esters. []

- Skin: Wear and tear of epidermal cells, hypertrophy and hyperplasia of mucous cells, altered staining and slimy secretion. [] While some regeneration occurs after removing the stressor, certain damages, like altered mucogenic activity, seem irreversible. []

A: Yes, even after transferring fish exposed to dithis compound back to clean water, some damage appears to be irreversible. [] For example, the study on Clarias batrachus observed that while some structural recovery of the skin occurred, altered mucogenic activity persisted, suggesting a lasting impact on the fish's ability to maintain proper skin function and potentially impacting their survival in the long run. []

ANone: Researchers utilize a combination of techniques to investigate the effects of dithis compound exposure. These include:

- Histopathology: Examining tissue samples under a microscope to identify structural changes and damage at a cellular level. []

- Biochemical Assays: Measuring changes in glycogen content and mucogenic activity in tissues like gills and skin. []

- Histochemical Staining: Utilizing stains specific to certain cellular components and molecules to visualize changes in their distribution and abundance. [, ]

A: The research highlights the detrimental impact of dithis compound on aquatic organisms, particularly emphasizing its disruption of essential physiological functions like respiration. [, ] These findings underscore the importance of:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.